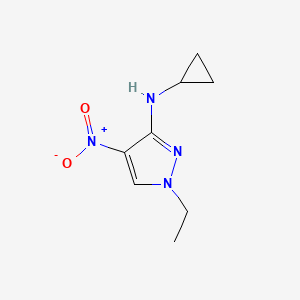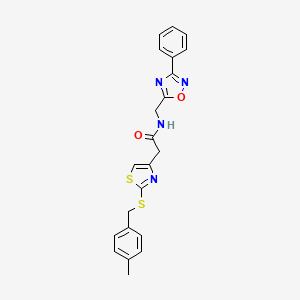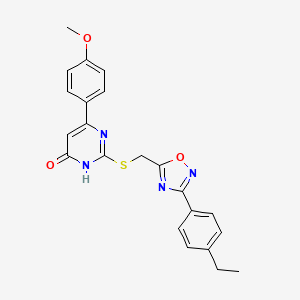methanone CAS No. 923106-19-8](/img/structure/B2737464.png)
[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl](2-pyridinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl](2-pyridinyl)methanone, also known as DPT, is a synthetic compound with a wide range of applications in the field of chemistry and biology. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying the structure and function of proteins. DPT has also been used as a drug to treat certain types of cancer.
Applications De Recherche Scientifique
Complex-Forming and Basicity Properties
A study by Pod''yachev et al. (1994) explored the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone (thione), a related compound, with dysprosium(III) tris(acetylacetonate). This research highlighted the higher basicity and lower acidity of 4,6-dimethyl-2-(1H)-pyrimidinone, emphasizing its coordination without deprotonation in contrast to its thio analog. This finding is significant in understanding the acid-base properties and complex-forming abilities of similar compounds, including 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-ylmethanone (Pod''yachev et al., 1994).
Synthesis and Antimicrobial Activity
The synthesis of novel pyrazole derivatives, including compounds related to 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-ylmethanone, has been investigated for potential antimicrobial and anticancer activities. Hafez et al. (2016) synthesized a series of these compounds and evaluated them for in vitro antimicrobial and anticancer activities. Notably, some of these compounds showed higher anticancer activity than the reference drug doxorubicin, along with excellent antimicrobial properties (Hafez et al., 2016).
Structural Characterization and DFT Studies
Abosadiya et al. (2018) conducted synthesis and characterization of new 1,2,4-triazole and triazolidin derivatives, similar in structure to the chemical . They provided insights into their molecular structure through X-ray crystallography and density functional theory (DFT) studies. These findings are essential for understanding the structural aspects and potential applications of such compounds (Abosadiya et al., 2018).
Efficient Synthesis Methods
Darehkordi and Ghazi (2015) explored the efficient ultrasonic-assisted synthesis of dihydropyrimidinone derivatives, which are structurally related to the chemical . Their study provides insights into novel synthesis methods that could potentially be applied to the synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-ylmethanone, enhancing the efficiency of its production (Darehkordi & Ghazi, 2015).
Propriétés
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)triazol-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-7-10(2)17-14(16-9)20-8-12(18-19-20)13(21)11-5-3-4-6-15-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOMJZKYZNBULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2737382.png)
![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)

![Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2737385.png)

![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2737390.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide](/img/structure/B2737394.png)


![3-(4-chlorophenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2737400.png)
![3-Chloro-2-(3,4-dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2737401.png)
![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)
